molecular formula C16H16N2O2 B2521142 2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole CAS No. 1031971-42-2

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole

Cat. No.: B2521142
CAS No.: 1031971-42-2
M. Wt: 268.316
InChI Key: HJSJMOLFWJUMEY-UHFFFAOYSA-N
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Description

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole typically involves the reaction of 3-methoxyphenol with 4-methyl-1H-1,3-benzodiazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-[(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one

Uniqueness

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-5-3-8-14-16(11)18-15(17-14)10-20-13-7-4-6-12(9-13)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSJMOLFWJUMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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